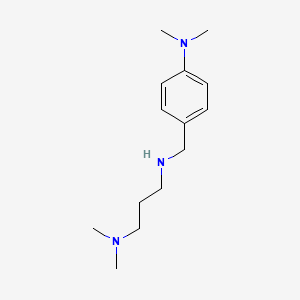

N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine

説明

N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine is a tertiary amine featuring a propane-1,3-diamine backbone substituted at the N1 position with a 4-(dimethylamino)benzyl group and at the N3 position with two methyl groups. Its molecular formula is C₁₄H₂₅N₃, yielding a molecular weight of 235.37 g/mol.

特性

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3/c1-16(2)11-5-10-15-12-13-6-8-14(9-7-13)17(3)4/h6-9,15H,5,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBFKJUBQNZTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 4-(dimethylamino)benzyl chloride with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzyl derivatives.

科学的研究の応用

N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which N’-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine exerts its effects involves interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of propane-1,3-diamine derivatives is vast. Below is a detailed comparison of the target compound with analogous molecules, emphasizing key differences in structure, properties, and applications.

Table 1: Structural and Functional Comparison of Propane-1,3-diamine Derivatives

Key Findings from Comparative Analysis

Structural Variations Drive Functional Diversity: The target compound’s dimethylamino-benzyl group distinguishes it from analogs like TSPBA, which incorporates boronic acid moieties for ROS-responsive hydrogel crosslinking . EDC’s ethylimino group enables carbodiimide reactivity, critical for activating carboxyl groups in bioconjugation, a property absent in the target compound .

Biological Activity :

- The quinazoline derivative () demonstrates potent anti-angiogenesis activity due to its planar heterocyclic core, which likely enhances DNA intercalation or kinase inhibition. The target compound lacks such a core, limiting its utility in similar therapeutic contexts .

Coordination Chemistry: dpp () serves as a tridentate ligand in metal catalysis, leveraging its three nitrogen donor sites. The target compound’s benzyl group may sterically hinder coordination, reducing its efficacy in such roles .

Commercial Viability :

- The discontinuation of the target compound () contrasts with the commercial success of EDC and TSPBA , highlighting the importance of functional groups in determining industrial relevance.

Table 2: Physicochemical and Application Comparison

| Property | Target Compound | TSPBA | EDC Hydrochloride | Quinazoline Derivative |

|---|---|---|---|---|

| Solubility | Moderate (polar solvents) | High (aqueous media) | High (water) | Low (organic solvents) |

| Reactivity | Tertiary amine | Boronic acid-diol crosslinking | Carbodiimide-mediated coupling | Quinazoline-DNA interaction |

| Thermal Stability | Stable up to 150°C | ROS-sensitive | Hygroscopic | Stable up to 180°C |

| Biological Role | Potential ligand | Tissue engineering | Bioconjugation | Anti-cancer agent |

生物活性

N1-(4-(dimethylamino)benzyl)-N3,N3-dimethylpropane-1,3-diamine, also known as DMAB-D, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMAB-D, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₃₃N₃

- Molecular Weight : 255.46 g/mol

- CAS Number : 106783-29-3

- Solubility : Soluble in water and organic solvents.

DMAB-D exhibits several mechanisms that contribute to its biological activity:

- Nucleophilic Activity : The dimethylamino groups in DMAB-D can act as nucleophiles, allowing the compound to participate in various chemical reactions, including electrophilic substitutions and complex formations with biological substrates.

- Interaction with Biological Targets : Research indicates that DMAB-D may interact with specific receptors or enzymes, potentially modulating their activity. This interaction could lead to altered signaling pathways within cells, impacting processes such as cell proliferation and apoptosis .

Antioxidant Activity

DMAB-D has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases:

- Mechanism : DMAB-D may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

- Research Findings : In vitro studies have demonstrated that DMAB-D can reduce oxidative damage in cellular models, suggesting its potential as a protective agent against oxidative stress-related diseases.

Anti-inflammatory Effects

Inflammation plays a significant role in many chronic diseases. DMAB-D's anti-inflammatory properties have been investigated:

- Mechanism : The compound may inhibit pro-inflammatory cytokines and modulate immune responses.

- Case Studies : In animal models of inflammation, DMAB-D administration resulted in decreased levels of inflammatory markers, indicating its potential therapeutic role in inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of DMAB-D have also been explored:

- Spectrum of Activity : Preliminary studies suggest that DMAB-D exhibits activity against certain bacteria and fungi.

- Research Insights : A study indicated that DMAB-D could inhibit the growth of Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities of DMAB-D

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the effects of DMAB-D. Potential areas for future investigation include:

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of DMAB-D in humans.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency or reduce toxicity.

- Mechanistic Studies : Delving deeper into the molecular pathways affected by DMAB-D to better understand its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。